molecular formula C21H17N3O6S B4699900 2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate

2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate

Cat. No. B4699900
M. Wt: 439.4 g/mol
InChI Key: SVOFOYLBEXWHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate, also known as NTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and molecular biology. NTB is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been recognized for their antimicrobial properties . The presence of the thiazole ring in this compound suggests potential antibacterial and antifungal effects. Researchers have investigated its efficacy against various pathogens, including bacteria and fungi. Further studies are needed to explore its specific mechanisms of action and potential applications in treating infections.

Anticancer Potential

Thiazole derivatives have shown promise as anticancer agents . The compound’s structure may contribute to inhibiting cancer cell growth or inducing apoptosis. Researchers have evaluated its effects on different cancer cell lines, assessing its cytotoxicity and potential as a chemotherapeutic agent. Future investigations could focus on optimizing its selectivity and minimizing side effects.

Antioxidant Properties

The synthesized compound exhibits in vitro antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Researchers have explored its ability to scavenge free radicals and protect cellular components. Further studies could elucidate its potential as a natural antioxidant or as an ingredient in functional foods or supplements.

Anti-Inflammatory Effects

Thiazoles have been associated with anti-inflammatory properties . This compound might modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, or neuroinflammation. Researchers have investigated its impact on inflammatory markers and cytokines. Future studies could explore its therapeutic potential in animal models or clinical trials.

Hepatoprotective Activity

The compound’s structure suggests hepatoprotective potential . Hepatoprotective agents safeguard liver function and prevent liver damage. Researchers have studied its effects on liver enzymes, histopathological changes, and oxidative stress markers in animal models. Further investigations could assess its efficacy in liver diseases or toxin-induced liver injury.

Drug Design and Discovery

Thiazoles are valuable scaffolds in medicinal chemistry . Researchers have modified thiazole-based compounds to enhance their pharmacological properties. By tweaking different positions on the molecule, they’ve generated new derivatives with improved bioactivity. This compound could serve as a starting point for designing novel drugs targeting specific diseases.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c25-18(15-6-8-16(9-7-15)24(28)29)12-30-20(27)11-10-19(26)23-21-22-17(13-31-21)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFOYLBEXWHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
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2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
Reactant of Route 5
2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate

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